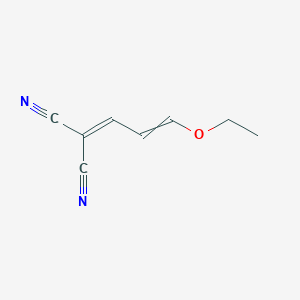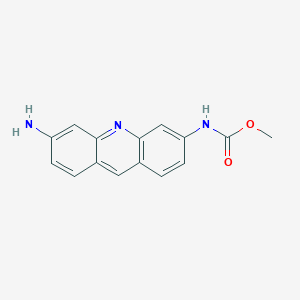
1,1-Dimethoxy-2-ethylsilacyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethoxy-2-ethylsilacyclopentane: is an organosilicon compound characterized by a five-membered ring structure containing silicon, with two methoxy groups and an ethyl group attached to the silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1-Dimethoxy-2-ethylsilacyclopentane can be synthesized through the reaction of 2-ethyl-1,3-butadiene with dimethoxysilane in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the silacyclopentane ring.
Industrial Production Methods: Industrial production of this compound involves the use of continuous flow reactors to ensure consistent product quality and yield. The process includes the mixing of reactants, catalysis, and purification steps to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Dimethoxy-2-ethylsilacyclopentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups.
Substitution: The methoxy groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone are commonly used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are used for substitution reactions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Hydroxyl-substituted silacyclopentanes.
Substitution: Halogenated or alkylated silacyclopentanes.
Aplicaciones Científicas De Investigación
1,1-Dimethoxy-2-ethylsilacyclopentane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in the development of silicon-based pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as silicone polymers and resins.
Mecanismo De Acción
The mechanism of action of 1,1-Dimethoxy-2-ethylsilacyclopentane involves its interaction with various molecular targets. The methoxy groups can undergo hydrolysis to form silanols, which can further react with other compounds. The silicon atom in the ring structure can form stable bonds with other elements, facilitating various chemical transformations.
Comparación Con Compuestos Similares
1,1-Dimethoxy-2-methylsilacyclopentane: Similar structure but with a methyl group instead of an ethyl group.
1,1-Dimethoxy-2-phenylsilacyclopentane: Contains a phenyl group, leading to different chemical properties.
1,1-Dimethoxy-2-propylsilacyclopentane: Has a propyl group, affecting its reactivity and applications.
Uniqueness: 1,1-Dimethoxy-2-ethylsilacyclopentane is unique due to the presence of the ethyl group, which influences its reactivity and potential applications. The ethyl group provides a balance between steric hindrance and electronic effects, making it suitable for various chemical reactions and industrial applications.
Propiedades
Número CAS |
189300-27-4 |
|---|---|
Fórmula molecular |
C8H18O2Si |
Peso molecular |
174.31 g/mol |
Nombre IUPAC |
2-ethyl-1,1-dimethoxysilolane |
InChI |
InChI=1S/C8H18O2Si/c1-4-8-6-5-7-11(8,9-2)10-3/h8H,4-7H2,1-3H3 |
Clave InChI |
ABEGUXZFTIDYGS-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC[Si]1(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


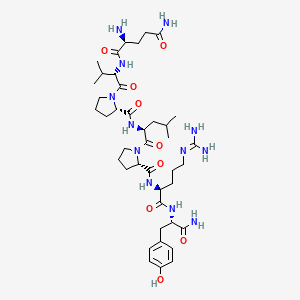
![7,7-Dimethylspiro[4.5]decane-1,4-dione](/img/structure/B14261966.png)
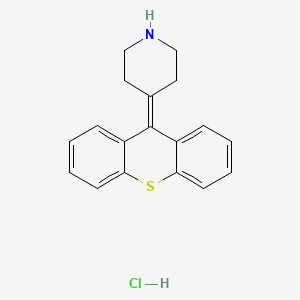
![3-[(Triethoxysilyl)methyl]pentane-2,4-dione](/img/structure/B14261973.png)




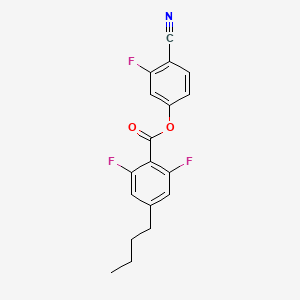
![10-[3-(1-Hydroxyoct-2-EN-1-YL)oxiran-2-YL]deca-5,8-dienoic acid](/img/structure/B14262013.png)
![chloro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane](/img/structure/B14262025.png)

